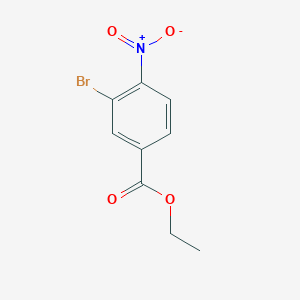

Ethyl 3-bromo-4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZRWCVSAQPVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-bromo-4-nitrobenzoate CAS 86400-57-9 properties

An In-depth Technical Guide to Ethyl 3-bromo-4-nitrobenzoate (CAS 86400-57-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-bromo-4-nitrobenzoate, a key chemical intermediate. We will delve into its fundamental properties, synthesis, chemical reactivity, and applications, with a focus on providing practical insights for laboratory and development settings.

Ethyl 3-bromo-4-nitrobenzoate is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a bromo substituent, and a nitro group. This trifunctional nature makes it a versatile building block in organic synthesis. The electron-withdrawing properties of the nitro and ester groups, combined with the reactivity of the aryl bromide, define its chemical behavior.

Table 1: Physicochemical Properties of Ethyl 3-bromo-4-nitrobenzoate

| Property | Value | Source |

| CAS Number | 86400-57-9 | [1][2] |

| Molecular Formula | C₉H₈BrNO₄ | [2] |

| Molecular Weight | 274.07 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI | 1S/C9H8BrNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3 | [1][2] |

| InChIKey | FBZRWCVSAQPVIJ-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)[O-])Br | [2] |

Synthesis and Purification

The most direct and common synthesis of Ethyl 3-bromo-4-nitrobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is generally high-yielding.

Synthetic Workflow: Fischer Esterification

The underlying principle of this synthesis is the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by ethanol. The subsequent elimination of a water molecule yields the desired ester.

Detailed Experimental Protocol

This protocol is a representative example based on standard esterification procedures for similar substrates.[3][4] Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol, which serves as both reactant and solvent (e.g., 10-20 mL per gram of acid).

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup (Quenching): After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water or saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes as the eluent, to yield the pure ester as a solid.[3]

Chemical Reactivity and Synthetic Utility

The utility of Ethyl 3-bromo-4-nitrobenzoate stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine, a cornerstone transformation in the synthesis of many pharmaceutical and agrochemical compounds. This opens up a vast array of subsequent reactions, such as amide bond formation, diazotization, and reductive amination.

-

Causality: The choice of reducing agent is critical. Catalytic hydrogenation (H₂ over Pd/C) is a clean method but may not be compatible with other reducible functional groups. Metal/acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid or iron in acetic acid are robust and highly effective for aromatic nitro group reduction.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is arguably the most powerful application of this building block.

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl or styrenyl system.

-

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

-

Expert Insight: The electronic nature of the ring (deactivated by the nitro and ester groups) can influence the oxidative addition step in the catalytic cycle. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like hydro-dehalogenation.

Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed back to the parent carboxylic acid under basic conditions (saponification) followed by acidic workup. This is useful when the ester is used as a protecting group for the carboxylic acid during a previous synthetic step, or when the acid functionality is required for a subsequent reaction (e.g., amide coupling).

Applications in Research and Drug Development

Ethyl 3-bromo-4-nitrobenzoate is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. Its structure is embedded in more complex molecules that are investigated for various therapeutic areas. The "4-amino-3-bromo-benzoyl" scaffold, derived from the reduction of this compound, is a common motif in medicinal chemistry.

Safety and Handling

As a laboratory chemical, Ethyl 3-bromo-4-nitrobenzoate requires careful handling. The following information is derived from its Safety Data Sheet (SDS).[1][5][6]

Table 2: GHS Hazard Information

| Category | Code | Statement |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1][6] | |

| H319 | Causes serious eye irritation.[1][6] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary | P261 | Avoid breathing dust.[1] |

| Statements | P280 | Wear protective gloves/eye protection/face protection.[6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling and Storage Recommendations

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Keep away from incompatible materials such as strong oxidizing agents.

References

Sources

- 1. Ethyl 3-bromo-4-nitrobenzoate | 86400-57-9 [sigmaaldrich.com]

- 2. Ethyl 3-bromo-4-nitrobenzoate | C9H8BrNO4 | CID 13077446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

Navigating the Safe Handling of Ethyl 3-bromo-4-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the safe handling of reactive intermediates is paramount. Ethyl 3-bromo-4-nitrobenzoate, a substituted aromatic compound, serves as a valuable building block but also presents a distinct hazard profile that necessitates a thorough understanding and disciplined application of safety protocols. This technical guide provides an in-depth analysis of the safety data for Ethyl 3-bromo-4-nitrobenzoate, offering field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.

Compound Identification and Primary Hazard Profile

The primary hazards associated with Ethyl 3-bromo-4-nitrobenzoate are categorized under the Globally Harmonized System (GHS) as follows:

| Hazard Category | GHS Classification | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

The GHS pictogram associated with this compound is the exclamation mark (GHS07) , and the signal word is "Warning" .

Proactive Exposure Control and Personal Protective Equipment (PPE)

Given the irritant nature of Ethyl 3-bromo-4-nitrobenzoate, a multi-layered approach to exposure control is essential. The causality behind these measures is to create a reliable barrier between the researcher and the chemical, minimizing the risk of accidental contact.

Engineering Controls

The first line of defense is to handle the compound within a controlled environment.

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that if one layer of protection is compromised, others remain intact.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing or dust generation[2].

-

Hand Protection: Chemical-resistant gloves are mandatory. While specific breakthrough times for Ethyl 3-bromo-4-nitrobenzoate are not available, nitrile or neoprene gloves are generally recommended for handling similar aromatic compounds. Gloves should be inspected for any signs of degradation before and during use and disposed of immediately after handling the compound.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of exposure, additional protective clothing, such as an apron or coveralls, should be considered.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.

Caption: Personal Protective Equipment (PPE) Workflow.

Emergency Response Protocols: A Validating System

In the event of an exposure or spill, a clear and practiced emergency response plan is your most trustworthy asset.

First-Aid Measures

The following first-aid measures are based on the known hazards of skin and eye irritation and potential respiratory effects.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.

-

If Inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing. If respiratory symptoms such as coughing or shortness of breath occur, seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Accidental Release Measures

For a small spill, trained personnel wearing appropriate PPE should carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated. For a large spill, the area should be evacuated, and emergency services should be contacted.

Fire-Fighting Measures

While specific fire data for Ethyl 3-bromo-4-nitrobenzoate is unavailable, for related nitroaromatic compounds, the primary extinguishing media are:

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Hazardous Combustion Products: In the event of a fire, toxic and irritating fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide gas, may be generated. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Caption: First-Aid Response to Exposure.

Handling, Storage, and Disposal

-

Handling: Wash hands thoroughly after handling. Avoid creating dust. Handle in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents[2].

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contaminated packaging should be treated as the chemical itself.

Toxicological and Ecological Insights

Conclusion

While a complete safety data sheet for Ethyl 3-bromo-4-nitrobenzoate is not publicly available, a thorough understanding of its GHS classifications and the safety protocols for analogous compounds provides a strong foundation for its safe use in a research setting. By implementing robust engineering controls, adhering to a stringent PPE protocol, and being prepared with clear emergency procedures, researchers can confidently and safely utilize this valuable chemical intermediate.

References

-

PubChem. (n.d.). Ethyl 3-bromo-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Significance of Melting Point Determination in Organic Synthesis

An In-Depth Technical Guide to the Synthesis, Purification, and Melting Point Determination of Ethyl 3-bromo-4-nitrobenzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, purification, and, most critically, the accurate determination of the melting point range of Ethyl 3-bromo-4-nitrobenzoate (CAS No. 86400-57-9). As of the latest literature review, a definitive, experimentally validated melting point for this specific isomer is not widely reported in standard chemical databases, necessitating a rigorous and systematic approach to its determination.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the critical parameters that govern the physical properties of a synthesized organic compound.

The melting point of a crystalline solid is a fundamental physical property that serves two primary purposes in a research and development setting: identification and purity assessment. A pure crystalline compound typically exhibits a sharp and narrow melting range, usually within 1-2°C.[1] Conversely, the presence of impurities will generally cause a depression of the melting point and a broadening of the melting range.[2] Therefore, an accurately determined melting point range is a reliable indicator of the success of a synthesis and subsequent purification.

For a compound like Ethyl 3-bromo-4-nitrobenzoate, which may serve as an intermediate in the synthesis of more complex molecules for drug discovery, establishing a consistent and sharp melting point is a critical quality control parameter. It ensures the reliability and reproducibility of subsequent reactions.

Factors Influencing the Melting Point of Ethyl 3-bromo-4-nitrobenzoate

The temperature at which Ethyl 3-bromo-4-nitrobenzoate melts is dictated by the strength of the intermolecular forces within its crystal lattice. The energy required to overcome these forces determines the melting point. Key factors include:

-

Intermolecular Forces: As a polar molecule, Ethyl 3-bromo-4-nitrobenzoate will exhibit dipole-dipole interactions. The presence of the nitro group and the ester functionality contributes to its polarity. Stronger intermolecular forces lead to a higher melting point.[3][4][5]

-

Molecular Symmetry and Packing: The efficiency with which the molecules pack into a crystal lattice affects the melting point. More symmetrical molecules often pack more tightly, resulting in a higher melting point.[5]

-

Presence of Impurities: Impurities disrupt the regular packing of the crystal lattice, weakening the intermolecular forces and thus lowering and broadening the melting point range.[2]

The following diagram illustrates the key factors that can influence the experimentally determined melting point of an organic compound.

Caption: Factors influencing the melting point of a compound.

Synthesis and Purification of Ethyl 3-bromo-4-nitrobenzoate

A reliable melting point determination begins with the synthesis of a pure sample. The following is a representative procedure for the synthesis of a bromo-nitrobenzoate ester, which can be adapted for Ethyl 3-bromo-4-nitrobenzoate.

Synthesis via Fischer Esterification

This procedure is adapted from a known synthesis of a related isomer. The starting material would be 3-bromo-4-nitrobenzoic acid.

Materials and Reagents:

| Reagent/Material | Purpose |

| 3-bromo-4-nitrobenzoic acid | Starting material |

| Anhydrous Ethanol | Reactant and solvent |

| Concentrated Sulfuric Acid | Catalyst |

| Sodium Bicarbonate (sat. aq.) | Neutralizing agent |

| Dichloromethane | Extraction solvent |

| Anhydrous Magnesium Sulfate | Drying agent |

Experimental Protocol:

-

To a round-bottom flask, add 3-bromo-4-nitrobenzoic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

The following diagram outlines the general workflow for the synthesis of Ethyl 3-bromo-4-nitrobenzoate.

Sources

Suppliers and price of Ethyl 3-bromo-4-nitrobenzoate 97% purity

This guide serves as a technical dossier for Ethyl 3-bromo-4-nitrobenzoate (CAS 86400-57-9) , detailing its procurement, quality validation, and strategic application in medicinal chemistry.

Strategic Sourcing, Quality Control, and Synthetic Utility in Drug Discovery[1][2]

Executive Summary

Ethyl 3-bromo-4-nitrobenzoate is a high-value halogenated nitroaromatic scaffold used primarily as a precursor for heterocyclic pharmacophores . Its structural duality—offering a reducible nitro group for aniline formation and a bromine handle for palladium-catalyzed cross-couplings—makes it a linchpin in the synthesis of indole , quinoline , and benzimidazole derivatives.

This guide provides a validated framework for sourcing this intermediate at >97% purity, verifying its integrity via NMR/HPLC, and deploying it in high-yield synthetic workflows.

Compound Identity & Chemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 3-bromo-4-nitrobenzoate |

| CAS Number | 86400-57-9 |

| Molecular Formula | C |

| Molecular Weight | 274.07 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 56–58 °C (Typical) |

| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in water |

| Key Impurities | 3-Bromo-4-nitrobenzoic acid (Hydrolysis product), Ethyl 4-nitrobenzoate (Des-bromo analog) |

Critical Note on Isomers: Do not confuse with Ethyl 4-bromo-3-nitrobenzoate (CAS 168473-87-8). The position of the nitro and bromine groups drastically alters electronic directing effects in downstream nucleophilic aromatic substitutions (

).

Market Analysis: Suppliers & Pricing Dynamics

Due to its status as a specialized building block rather than a bulk commodity, pricing is tiered based on synthesis scale.

Global Supplier Landscape

-

Tier 1 (Catalog Distributors): Sigma-Aldrich (Merck), Fisher Scientific, TCI Chemicals.

-

Pros: High reliability, comprehensive CoAs.

-

Cons: Higher markup, smaller pack sizes (1g, 5g).

-

-

Tier 2 (Specialty Synthesis Houses): BLD Pharm, Ambeed, Capot Chemical.

-

Pros: Bulk availability (100g+), competitive pricing.

-

Cons: Lead times may vary; QC validation upon receipt is mandatory.

-

Cost Estimation Model (2025/2026 Estimates)

Pricing is indicative and subject to market fluctuation.

| Scale | Estimated Unit Price (USD) | Procurement Strategy |

| Research (1g - 10g) | $45 - $85 / gram | Direct catalog order for immediate screening. |

| Pilot (100g - 500g) | $15 - $30 / gram | Request for Quote (RFQ) required. Lead time 1-2 weeks. |

| Bulk (>1 kg) | $500 - $1,200 / kg | Custom synthesis contract. Requires batch-specific HPLC validation. |

Quality Control: The "Self-Validating" Protocol

To ensure 97% purity, a dual-method validation workflow is required to detect both organic impurities and inorganic salts.

Analytical Workflow Diagram

Figure 1: Quality Control Decision Matrix. Both NMR and HPLC thresholds must be met to ensure downstream reaction stoichiometry.

Critical NMR Signals (CDCl )

- 1.42 (t, 3H): Methyl protons of the ethyl ester.

- 4.43 (q, 2H): Methylene protons of the ethyl ester.

- 7.8 - 8.4 (m, 3H): Aromatic protons. Note: The proton ortho to the nitro group will be significantly deshielded.

Technical Application: Synthetic Utility

The core value of Ethyl 3-bromo-4-nitrobenzoate lies in its ability to undergo orthogonal functionalization. The nitro group can be reduced to an aniline, while the bromine atom serves as an electrophile for cross-coupling.

Primary Workflow: GRP40 Agonist Scaffold Synthesis

A common application involves reducing the nitro group to an amine, followed by a Suzuki coupling to attach a biaryl tail, a pathway often used in developing diabetes therapeutics (e.g., GRP40 agonists).

Step-by-Step Protocol:

-

Reduction: Dissolve ester in EtOH/H

O. Add Fe powder and NH -

Suzuki Coupling: React the amine intermediate with an aryl boronic acid using Pd(dppf)Cl

and K

Reaction Pathway Diagram

Figure 2: Orthogonal functionalization strategy. The nitro reduction precedes the Suzuki coupling to prevent catalyst poisoning or side reactions.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (H315, H319, H335).

-

Handling: Use a fume hood. Avoid dust generation.

-

Storage: Sealed dry at room temperature. Moisture sensitive (ester hydrolysis risk).

References

-

PubChem. Ethyl 3-bromo-4-nitrobenzoate Compound Summary (CID 13077446). National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling application). [Link]

- Google Patents.Tricyclic compounds and use thereof (WO2014137184A1).

Sources

- 1. CN108017603A - ä¸ç¯ååç©åå ¶ç¨é - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Chemoselective Reduction of Ethyl 3-bromo-4-nitrobenzoate

Executive Summary

This guide provides high-precision protocols for the reduction of the nitro group in Ethyl 3-bromo-4-nitrobenzoate to yield Ethyl 4-amino-3-bromobenzoate .

The Challenge: The primary synthetic hurdle is chemoselectivity . Standard catalytic hydrogenation (e.g.,

The Solution: This note details three validated protocols ranging from laboratory-scale batch synthesis to scalable catalytic methods, prioritizing the retention of the bromine atom and the ester group.

Chemoselectivity Analysis

The reduction of a nitroarene in the presence of a halogen and an ester requires a method that operates within a specific redox potential window.

-

Target Reaction:

-

Competing Side Reaction (Avoid):

(Hydrodehalogenation) -

Competing Side Reaction (Avoid):

(Hydrolysis)

Decision Logic for Method Selection

The following diagram illustrates the critical decision pathways to ensure product integrity.

Figure 1: Chemoselectivity decision tree highlighting the risks of standard hydrogenation versus metal-mediated reduction.

Protocol A: Iron/Ammonium Chloride Reduction (The Gold Standard)

This is the recommended protocol for most applications. It uses "activated" iron powder in a slightly acidic medium (ammonium chloride), which is mild enough to preserve both the ester and the bromine.

Mechanism

The reaction proceeds via a single electron transfer (SET) mechanism on the surface of the iron. The ammonium chloride acts as an electrolyte and a weak proton source, buffering the reaction to prevent ester hydrolysis.

Materials

-

Substrate: Ethyl 3-bromo-4-nitrobenzoate (1.0 equiv)

-

Reductant: Iron Powder (3.0 - 5.0 equiv) - Note: Use fine mesh (<325 mesh) or activate by washing with dilute HCl.

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron sludge), dissolve the substrate (10 mmol) in Ethanol (30 mL).

-

Activation: Add Water (10 mL) and Ammonium Chloride (50 mmol). Stir until the salt is mostly dissolved.

-

Addition: Add Iron powder (50 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

-

Observation: The reaction mixture will turn from a suspension to a dark grey/rust sludge.

-

Time: Typically 1–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (

) should disappear, replaced by the amine (

-

-

Workup (Critical):

-

Hot Filtration: While the mixture is still hot, filter it through a pad of Celite® to remove iron oxides. Do not let the mixture cool completely before filtering, or the product may crystallize in the iron sludge.

-

Wash the Celite pad with hot Ethanol (20 mL) and Ethyl Acetate (20 mL).

-

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Water and Ethyl Acetate.[1][2][3] Dry the organic layer over

, filter, and concentrate.[2]

Expected Yield: 85–95% Purity: >98% (often requires no chromatography).

Protocol B: Stannous Chloride Reduction ( )[5][6]

Suitable for small-scale (<1g) reactions where heterogeneous stirring (Iron method) is difficult.

Materials

-

Substrate: Ethyl 3-bromo-4-nitrobenzoate (1.0 equiv)

-

Reductant:

(5.0 equiv)

Step-by-Step Procedure

-

Dissolution: Dissolve substrate in Ethanol (0.1 M concentration).

-

Addition: Add Stannous Chloride dihydrate.

-

Reaction: Heat to 70°C for 2–3 hours.

-

Workup (The "Tin Emulsion" Challenge):

-

Adjust pH to ~8 using saturated

or 10% NaOH. Caution: Tin salts form a gelatinous precipitate that traps the product. -

Mitigation: Add Rochelle Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes to chelate the tin, breaking the emulsion.

Protocol C: Catalytic Hydrogenation (Industrial Scale)

For large-scale pharmaceutical manufacturing where metal waste (Fe/Sn) is prohibitive, catalytic hydrogenation is preferred. However, Pd/C must be avoided .

Recommended Catalyst: Sulfided Platinum on Carbon (Pt(S)/C)

Sulfided platinum catalysts are "poisoned" to inhibit the high-energy surface sites responsible for cleaving C-Halogen bonds, while retaining activity for Nitro reduction.

Procedure

-

Vessel: Hydrogenation autoclave (e.g., Parr reactor).

-

Loading: Substrate in Ethyl Acetate or THF.

-

Catalyst: 1-3 wt% of 5% Pt(S)/C.

-

Conditions: 5–10 bar

, 25–40°C. -

Filtration: Filter catalyst to yield pure product.

Comparative Data Analysis

| Feature | Protocol A (Fe/NH4Cl) | Protocol B (SnCl2) | Protocol C (Pt(S)/C) |

| Chemoselectivity | Excellent (Retains Br) | Excellent (Retains Br) | High (Requires specific catalyst) |

| Ester Stability | High (Neutral/Mild) | Moderate (Lewis Acidic) | High |

| Scalability | High (kg scale) | Low (Waste issues) | Very High (Ton scale) |

| Operational Ease | Moderate (Filtration) | Difficult (Emulsions) | High (Filtration only) |

| Cost | Low | Medium | High (Catalyst cost) |

Experimental Workflow Visualization

The following diagram details the workflow for the recommended Iron/Ammonium Chloride method, emphasizing the critical checkpoints.

Figure 2: Operational workflow for the Fe/NH4Cl reduction process.

Troubleshooting & Quality Control

-

Problem: Incomplete conversion after 4 hours.

-

Cause: Iron surface passivation.

-

Fix: Add 1-2 drops of conc. HCl to re-activate the iron or add fresh iron powder.

-

-

Problem: Low yield / Product trapped in sludge.

-

Problem: Dehalogenation observed (Mass Spec shows M-79 peak).

-

Cause: If using Hydrogenation, the catalyst is too active.[1]

-

Fix: Switch to Fe/NH4Cl or add a catalyst poison (e.g., diphenyl sulfide) if using noble metals.

-

References

-

Organic Syntheses, Coll. Vol. 5, p. 829 (1973). Reduction of Nitro Compounds with Iron and Acetic Acid. (Classic methodology adapted for neutral conditions). Link

-

Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant. Synthetic Communications, 22(22), 3189–3195.[6] (Primary source for the Fe/NH4Cl protocol).[6][8] Link

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters, 25(8), 839-842.[4] Link

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. (Source for Sulfided Pt catalysts).[5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. sciencemadness.org [sciencemadness.org]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 3-bromo-4-nitrobenzoate

Executive Summary & Strategic Importance

Ethyl 3-bromo-4-nitrobenzoate is a high-value pharmacophore precursor. The resulting biaryl scaffolds are critical intermediates in the synthesis of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and angiotension II receptor antagonists.[1]

This guide addresses the specific synthetic challenge posed by this substrate: balancing electronic activation with steric hindrance. While the electron-withdrawing nitro group (

This protocol details an optimized Pd(dppf)Cl₂-mediated system that achieves high yields (>85%) while preserving ester integrity.

Mechanistic Insight & Reaction Design

The Electronic-Steric Paradox

The success of this coupling relies on exploiting the substrate's electronic properties while mitigating steric clashes.

-

Oxidative Addition (Fast): The strong electron-withdrawing nature of the

-nitro group (relative to the ester) significantly lowers the electron density of the arene, making the C-Br bond highly reactive toward Pd(0). Oxidative addition is rarely the rate-limiting step here. -

Transmetallation (Slow/Difficult): The ortho-nitro group creates a "picket fence" effect. Bulky boronic acids may struggle to approach the Pd(II) center.

-

Reductive Elimination: Requires the two aryl groups to be cis. Steric bulk can accelerate this step to relieve congestion, provided transmetallation occurs successfully.

Catalyst Selection Logic

-

Why Pd(dppf)Cl₂? The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has a large bite angle. This geometry forces the organic ligands closer together, accelerating reductive elimination in sterically crowded systems. It is also robust against air and moisture compared to Pd(PPh₃)₄.

-

Why K₂CO₃? Stronger bases (NaOH, KOtBu) promote rapid transmetallation but risk hydrolyzing the ethyl ester to the carboxylic acid. Carbonate offers the ideal pH balance.

Visualizing the Catalytic Cycle

Figure 1: Catalytic cycle highlighting the impact of the nitro group on reaction kinetics.

Optimized Experimental Protocol

Materials & Reagents

| Component | Role | Specification |

| Ethyl 3-bromo-4-nitrobenzoate | Substrate | >97% Purity |

| Aryl Boronic Acid | Coupling Partner | 1.2 – 1.5 Equivalents |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 3 – 5 mol% |

| Potassium Carbonate (K₂CO₃) | Base | 2.5 Equivalents (2M Aqueous) |

| 1,4-Dioxane | Solvent | HPLC Grade, Degassed |

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

-

Charge a reaction vial (microwave or pressure tube) with a magnetic stir bar.

-

Add Ethyl 3-bromo-4-nitrobenzoate (1.0 equiv) and the Boronic Acid (1.2 equiv).

-

Add Pd(dppf)Cl₂ (0.03 equiv).

-

Seal the vial with a septum and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen inhibition is significant in this reaction.

Step 2: Solvent & Base Addition [1]

-

Add 1,4-Dioxane (concentration 0.2 M relative to substrate) via syringe.

-

Add 2M K₂CO₃ (aq) (2.5 equiv). The biphasic mixture requires vigorous stirring.

-

Optional: For highly hindered boronic acids, add 1-2 drops of Triton X-100 surfactant to increase phase transfer.

Step 3: Reaction

-

Heat the mixture to 90°C in an oil bath or heating block.

-

Time: 2–4 hours.

-

Monitoring: Check via TLC (Hexanes/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the bromide (Rt ~ X min) and appearance of the biaryl (Rt ~ Y min).

Step 4: Workup & Purification [2]

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.[1]

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel).

-

Gradient: 0% → 20% EtOAc in Hexanes.

-

Note: The nitro group makes the product polar; ensure gradient is sufficient.

-

Workflow Visualization

Figure 2: Standard workup and purification workflow.

Representative Data & Optimization

The following table illustrates expected reactivity trends based on the electronic nature of the boronic acid.

| Boronic Acid Type | Electronic Nature | Reaction Time | Approx. Yield | Notes |

| Phenylboronic Acid | Neutral | 2 h | 92% | Baseline standard. |

| 4-Methoxyphenylboronic Acid | Electron-Rich | 1.5 h | 95% | Faster transmetallation due to nucleophilicity of boron species. |

| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Poor | 6 h | 78% | Slower transmetallation; may require 100°C. |

| 2-Methylphenylboronic Acid | Steric Hindrance | 12 h | 65% | "Ortho-ortho" clash significantly slows reaction. Switch to SPhos catalyst. |

Troubleshooting & Critical Parameters

Issue: Ester Hydrolysis

-

Symptom: Appearance of a polar spot (Carboxylic acid) on TLC or M-28 mass peak on LC-MS.

-

Cause: Base concentration too high or reaction time too long at high temp.

-

Solution: Switch to anhydrous conditions. Use CsF (2.0 equiv) in dry DMF at 100°C. Fluoride activates the boronic acid without hydrolyzing the ester [1].

Issue: Protodeboronation

-

Symptom: Formation of the uncoupled arene (from the boronic acid).

-

Cause: Unstable boronic acids (especially 2-heteroaryl or fluoro-substituted).[3]

-

Solution: Use Boronic Esters (Pinacol) instead of acids, or switch to mild bases like K₃PO₄. Lower the temperature and increase catalyst loading to 5 mol%.

Issue: Homocoupling

-

Symptom: Biaryl formation from two boronic acid molecules.[1]

-

Solution: Rigorous degassing. Ensure the reaction vessel is purged with Argon before heating.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2000).[5][6] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Brominated Nitroaromatics. Link

Sources

Application Notes and Protocols for the Synthesis of Benzimidazoles from Ethyl 3-bromo-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic heterocycle composed of fused benzene and imidazole rings, stands as a privileged scaffold in modern drug discovery.[1] Its structural resemblance to naturally occurring purines allows for facile interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs with antiviral, anticancer, anti-inflammatory, and antiparasitic properties, underscoring the significance of efficient and versatile synthetic routes to this important molecular framework.[2] This guide provides a detailed, research-level protocol for the synthesis of benzimidazole derivatives starting from the commercially available Ethyl 3-bromo-4-nitrobenzoate, a versatile starting material for accessing a range of substituted benzimidazoles.

Synthetic Strategy: A Three-Step Approach

The synthesis of benzimidazoles from Ethyl 3-bromo-4-nitrobenzoate is a multi-step process that involves the sequential reduction of the nitro group, followed by cyclization to form the benzimidazole ring, and an optional hydrolysis of the ester functionality. This guide will detail two primary pathways for the cyclization step: the Phillips-Ladenburg synthesis using a carboxylic acid and the Weidenhagen reaction employing an aldehyde.

Caption: Overall synthetic workflow from Ethyl 3-bromo-4-nitrobenzoate.

Part 1: Selective Reduction of the Nitro Group

The initial and critical step is the selective reduction of the nitro group to an amine without affecting the bromo and ester functionalities. The presence of these other reducible groups necessitates a chemoselective approach.[3]

Causality Behind Method Selection:

Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient method for nitro group reduction.[1][4] However, it can sometimes lead to dehalogenation, especially with aryl bromides. Metal-mediated reductions, such as with iron in the presence of an acid or ammonium chloride, or tin(II) chloride, offer excellent chemoselectivity for the nitro group while preserving halogens and esters.[3][5] A particularly mild and effective method utilizes sodium borohydride in the presence of iron(II) chloride, which has been shown to selectively reduce nitroarenes bearing ester groups.[6][7]

Comparative Data on Nitro Reduction Methods:

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd/C | H₂ (1 atm or higher), Pd/C (5-10 mol%), RT, various solvents | High efficiency, clean reaction | Potential for dehalogenation |

| Fe/NH₄Cl | Fe powder, NH₄Cl, EtOH/H₂O, reflux | Inexpensive, robust, good selectivity | Vigorous reaction, iron waste |

| SnCl₂·2H₂O | SnCl₂·2H₂O, EtOH, reflux | Mild, good selectivity | Stoichiometric tin waste |

| NaBH₄/FeCl₂ | NaBH₄, FeCl₂, solvent, 25-40 °C | Mild, highly chemoselective for nitro over ester | Requires careful control of reagents |

Detailed Protocol: Reduction using Iron and Ammonium Chloride

This protocol is chosen for its robustness, cost-effectiveness, and high chemoselectivity.[8]

Materials:

-

Ethyl 3-bromo-4-nitrobenzoate

-

Iron powder (<100 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 3-bromo-4-nitrobenzoate (1.0 eq).

-

Add ethanol and water in a 2:1 to 3:1 ratio to form a slurry.

-

To this slurry, add ammonium chloride (4.0 eq) and iron powder (3.0-5.0 eq).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is often exothermic and may become vigorous initially.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield Ethyl 4-amino-3-bromobenzoate.

Part 2: Benzimidazole Ring Formation

The resulting Ethyl 4-amino-3-bromobenzoate, an o-phenylenediamine derivative, can be cyclized to form the benzimidazole ring using either a carboxylic acid (Phillips-Ladenburg synthesis) or an aldehyde (Weidenhagen reaction). The presence of the electron-withdrawing bromo and ester groups on the diamine can decrease its nucleophilicity, potentially requiring more forcing reaction conditions compared to unsubstituted o-phenylenediamine.[2]

Method A: Phillips-Ladenburg Synthesis with a Carboxylic Acid

This classic method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[9][10]

Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.

Detailed Protocol: Materials:

-

Ethyl 4-amino-3-bromobenzoate

-

Carboxylic acid (e.g., benzoic acid, acetic acid)

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

Procedure:

-

In a round-bottom flask, combine Ethyl 4-amino-3-bromobenzoate (1.0 eq) and the desired carboxylic acid (1.1 eq).

-

Add polyphosphoric acid (PPA) as both the solvent and catalyst, or use a high-boiling solvent like ethylene glycol with a catalytic amount of a strong acid (e.g., HCl).

-

Heat the reaction mixture to 120-160 °C for 4-12 hours, monitoring the reaction by TLC.

-

After cooling to about 100 °C, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8.

-

The precipitated crude benzimidazole derivative is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Method B: Weidenhagen Synthesis with an Aldehyde

This method involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[10][11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. almacgroup.com [almacgroup.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. colab.ws [colab.ws]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Nucleophilic Aromatic Substitution of Bromide in Ethyl 3-bromo-4-nitrobenzoate

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the functionalization of aromatic rings, a common motif in pharmaceuticals and functional materials. Unlike the more familiar nucleophilic substitution reactions of alkyl halides (SN1 and SN2), SNAr reactions proceed through a distinct mechanism and have specific requirements for the aromatic substrate.[1][2] This guide provides an in-depth exploration of the SNAr reaction focusing on a versatile building block, Ethyl 3-bromo-4-nitrobenzoate. The presence of a nitro group, a potent electron-withdrawing group (EWG), para to the bromide leaving group, significantly activates the aromatic ring towards nucleophilic attack.[3][4][5] This activation makes Ethyl 3-bromo-4-nitrobenzoate an excellent substrate for introducing a wide variety of nucleophiles.

These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for successfully employing this substrate in synthetic campaigns.

Mechanistic Principles: The Addition-Elimination Pathway

The SNAr reaction of Ethyl 3-bromo-4-nitrobenzoate does not proceed via a direct backside attack, which is sterically hindered by the aromatic ring.[1] Instead, it follows a two-step addition-elimination mechanism.[4][6]

-

Nucleophilic Addition (Rate-Determining Step): The reaction commences with the attack of a nucleophile on the carbon atom bearing the bromide. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[4][6] The electron-withdrawing nitro group is crucial here, as it delocalizes the resulting negative charge through resonance, stabilizing the anionic intermediate known as a Meisenheimer complex.[2][7][8] The stability of this intermediate is paramount for the reaction to proceed efficiently.

-

Elimination of the Leaving Group: In the second, faster step, the aromaticity is restored by the expulsion of the bromide leaving group.[4]

The positioning of the electron-withdrawing group is critical. For effective stabilization of the Meisenheimer complex, the EWG must be positioned ortho or para to the leaving group.[3][5][8] A meta-positioned EWG does not allow for direct resonance delocalization of the negative charge onto the EWG, rendering the substrate significantly less reactive towards SNAr.[5][7]

Diagram: SNAr Mechanism of Ethyl 3-bromo-4-nitrobenzoate

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from Ethyl 3-bromo-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive guide provides a detailed protocol for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from the readily available precursor, Ethyl 3-bromo-4-nitrobenzoate. This document offers in-depth technical details, scientifically grounded explanations for experimental choices, and validated protocols to ensure reproducibility and success in the laboratory.

Introduction: The Significance of Quinazoline Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that hold a significant place in medicinal chemistry and drug development.[1] The quinazoline scaffold is a core structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] Notably, several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-aminoquinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy.[4][5][6] The versatile biological activity of quinazolines has spurred continuous interest in the development of novel and efficient synthetic methodologies to access diverse derivatives for drug discovery programs.[6][7]

This application note details a robust and accessible synthetic route to quinazolinone derivatives, beginning with Ethyl 3-bromo-4-nitrobenzoate. The strategy involves a two-step sequence: the selective reduction of the nitro group to an amine, followed by a cyclization reaction to construct the quinazoline ring system.

Synthetic Strategy: A Two-Step Approach to the Quinazoline Core

The synthesis of a 6-bromo-4(3H)-quinazolinone derivative from Ethyl 3-bromo-4-nitrobenzoate is achieved through a sequential reduction and cyclization process. This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.

Step 1: Selective Reduction of the Nitro Group

The initial and critical step is the selective reduction of the nitro group in Ethyl 3-bromo-4-nitrobenzoate to form Ethyl 4-amino-3-bromobenzoate. It is crucial to employ a reduction method that does not affect the bromo substituent or the ester functionality. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine hydrate is a highly effective and chemoselective method for this transformation.[8] This method is often preferred over direct hydrogenation with hydrogen gas for its operational simplicity and excellent functional group tolerance.[7]

Alternative methods for nitro group reduction in the presence of halogens include the use of metals such as iron or tin in acidic media.[5][9] These classical methods can also provide good yields and are cost-effective options.

Step 2: Cyclization to the Quinazolinone Ring

The second step involves the construction of the quinazolinone ring from the intermediate, Ethyl 4-amino-3-bromobenzoate. The Niementowski reaction, which utilizes formamide for the cyclization of anthranilic acid derivatives, is a well-established and straightforward method.[1][10] In this reaction, formamide serves as both a reagent, providing the C2 carbon of the quinazoline ring, and as a solvent. The reaction proceeds through the initial formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration to yield the stable quinazolinone ring system. Both conventional heating and microwave-assisted protocols can be employed for this cyclization, with the latter often offering significant reductions in reaction time.[1]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 6-bromo-4(3H)-quinazolinone from Ethyl 3-bromo-4-nitrobenzoate.

Materials and Reagents

-

Ethyl 3-bromo-4-nitrobenzoate

-

Palladium on Carbon (10 wt%)

-

Hydrazine monohydrate

-

Ethanol

-

Ethyl acetate

-

Formamide

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Microwave reactor (for the microwave-assisted protocol)

Protocol 1: Synthesis of Ethyl 4-amino-3-bromobenzoate (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-bromo-4-nitrobenzoate (10.0 g, 36.5 mmol) in ethanol (150 mL).

-

Catalyst Addition: To this solution, carefully add 10% Palladium on Carbon (0.5 g, 5 wt%).

-

Hydrazine Addition: While stirring vigorously, add hydrazine monohydrate (5.5 mL, 110 mmol) dropwise over a period of 15-20 minutes. An exothermic reaction will be observed, and the reaction mixture will start to reflux.

-

Reaction Monitoring: After the initial exothermic reaction subsides, continue to stir the mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by TLC (eluent: 30% ethyl acetate in hexanes).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure Ethyl 4-amino-3-bromobenzoate as a crystalline solid.

Protocol 2: Synthesis of 6-bromo-4(3H)-quinazolinone (Final Product)

-

Reaction Setup: In a 100 mL round-bottom flask, combine Ethyl 4-amino-3-bromobenzoate (5.0 g, 20.5 mmol) and formamide (50 mL).

-

Heating: Heat the mixture in an oil bath at 150-160 °C for 4-6 hours.[1] The reaction should be carried out in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 10% methanol in dichloromethane).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol.

-

Purification: Dry the solid product under vacuum to obtain 6-bromo-4(3H)-quinazolinone. Further purification can be achieved by recrystallization from ethanol.

-

Reaction Setup: In a 10 mL microwave reaction vessel, place Ethyl 4-amino-3-bromobenzoate (1.0 g, 4.1 mmol) and formamide (8 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 170 °C for 10-15 minutes.[1]

-

Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. The work-up and isolation procedure is the same as for the conventional heating method.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 6-bromo-4(3H)-quinazolinone.

| Step | Product | Starting Material | Reagents | Method | Reaction Time | Expected Yield (%) |

| 1 | Ethyl 4-amino-3-bromobenzoate | Ethyl 3-bromo-4-nitrobenzoate | Pd/C, Hydrazine hydrate, Ethanol | Reflux | 2-3 hours | 85-95 |

| 2 | 6-bromo-4(3H)-quinazolinone | Ethyl 4-amino-3-bromobenzoate | Formamide | Conventional Heating | 4-6 hours | 70-80 |

| 2 | 6-bromo-4(3H)-quinazolinone | Ethyl 4-amino-3-bromobenzoate | Formamide | Microwave-Assisted | 10-15 minutes | 75-85 |

Visualization of the Synthetic Workflow and Mechanism

The following diagrams illustrate the overall synthetic workflow and the proposed reaction mechanism for the cyclization step.

Caption: Overall synthetic workflow for the preparation of 6-bromo-4(3H)-quinazolinone.

Caption: Proposed mechanism for the formamide-mediated cyclization to the quinazolinone ring.

Conclusion

The synthetic route described in this application note provides a reliable and efficient method for the preparation of a 6-bromo-4(3H)-quinazolinone derivative from Ethyl 3-bromo-4-nitrobenzoate. The two-step process, involving a selective nitro group reduction followed by a well-established cyclization reaction, is amenable to both conventional and microwave-assisted techniques, offering flexibility in experimental setup. This protocol serves as a valuable resource for researchers and scientists engaged in the synthesis of quinazoline-based compounds for applications in drug discovery and medicinal chemistry.

References

- BenchChem. (2025). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. BenchChem.

- E3S Web of Conferences. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 402, 02012.

- Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)

- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- Google Patents. (2008).

- Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.

- ACS Publications. (2016).

- RSC Publishing. (2019). Preparation of 4(3H)

- Wikipedia. (n.d.). Reduction of nitro compounds.

- SciELO. (2019).

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- Organic Syntheses. (n.d.).

- PMC. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.

- YouTube. (2020). Reduction of nitro groups on benzene.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- RSC Publishing. (2026).

- BenchChem. (2025).

- BenchChem. (n.d.).

- ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.).

- Quora. (2022).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. e3s-conferences.org [e3s-conferences.org]

Application Notes: Chemoselective Hydrogenation of Ethyl 3-bromo-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selective Reduction

The selective reduction of a nitro group in a multifunctional aromatic compound is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Ethyl 3-bromo-4-nitrobenzoate presents a classic chemoselectivity challenge: the need to reduce the nitro group to an amine while preserving both the ethyl ester and the aryl bromide functionalities. Standard hydrogenation conditions, particularly with highly active catalysts like Palladium on Carbon (Pd/C), can lead to undesired side reactions such as dehalogenation and, under more forcing conditions, reduction of the ester.[1][2] This guide provides a detailed overview of robust and selective protocols for the synthesis of ethyl 3-bromo-4-aminobenzoate, focusing on the underlying principles that ensure high yield and purity.

Mechanistic Considerations: Navigating Selectivity

The catalytic hydrogenation of a nitroarene to an aniline is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[3] The primary challenge in the hydrogenation of ethyl 3-bromo-4-nitrobenzoate is to prevent the hydrogenolysis of the C-Br bond. This undesired reaction is particularly prevalent with palladium catalysts.[1] The choice of catalyst, hydrogen source, and reaction conditions is therefore paramount to achieving the desired chemoselectivity. Platinum-based catalysts and Raney Nickel are often preferred as they are less prone to causing dehalogenation.[3][4] Alternatively, non-catalytic methods using reducing agents like stannous chloride (SnCl₂) offer a reliable pathway that avoids hydrogenolysis.[1][5]

Recommended Hydrogenation Protocols

Three primary methodologies are presented, each offering a distinct approach to achieving high selectivity in the reduction of ethyl 3-bromo-4-nitrobenzoate.

Protocol 1: Platinum(IV) Oxide Catalyzed Hydrogenation

This protocol utilizes Adams' catalyst (PtO₂), which is well-regarded for its ability to reduce nitro groups without causing significant dehalogenation of aryl bromides.[4]

Rationale: Platinum catalysts are generally less active towards the hydrogenolysis of C-X bonds compared to palladium catalysts. This makes PtO₂ an excellent choice for substrates containing sensitive halogen substituents.[6] The reaction is performed under a hydrogen atmosphere, providing a clean and efficient reduction.

Experimental Workflow Diagram:

Caption: General workflow for PtO₂ catalyzed hydrogenation.

Detailed Step-by-Step Protocol:

-

To a hydrogenation vessel, add ethyl 3-bromo-4-nitrobenzoate (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).

-

Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%).

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 40-60 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) to yield pure ethyl 3-bromo-4-aminobenzoate.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method avoids the need for high-pressure hydrogenation equipment by using ammonium formate as an in situ source of hydrogen.[7][8][9][10] While Pd/C is often used for transfer hydrogenation, a platinum-based catalyst is recommended here to minimize dehalogenation.[11]

Rationale: Catalytic transfer hydrogenation is an experimentally simpler and often safer alternative to using gaseous hydrogen.[8] Ammonium formate decomposes on the catalyst surface to provide hydrogen, carbon dioxide, and ammonia.[7] The use of 5% Platinum on Carbon (Pt/C) provides a good balance of activity for nitro reduction and selectivity, preserving the C-Br bond.[11]

Reaction Pathway Diagram:

Caption: Transfer hydrogenation using ammonium formate.

Detailed Step-by-Step Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-bromo-4-nitrobenzoate (1.0 eq) in methanol (15-25 mL per gram of substrate).

-

Add ammonium formate (3-5 eq).

-

Carefully add 5% Platinum on Carbon (5-10 wt% of the substrate).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by recrystallization as described in Protocol 1.

Protocol 3: Stannous Chloride (SnCl₂) Reduction

This classical, non-catalytic method is highly reliable for the chemoselective reduction of aromatic nitro groups in the presence of halogens and esters.[5]

Rationale: The reduction with tin(II) chloride in an acidic or alcoholic medium is a robust method that completely avoids the issue of catalytic hydrogenolysis.[1][5] It is particularly useful when catalytic methods prove problematic or when high-pressure equipment is unavailable. The reaction proceeds through a redox mechanism where Sn(II) is oxidized to Sn(IV).

Detailed Step-by-Step Protocol:

-

In a round-bottom flask, suspend ethyl 3-bromo-4-nitrobenzoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in concentrated hydrochloric acid or ethanol.[5][12]

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The reaction is often exothermic.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This will precipitate tin salts.

-

Extract the product into an organic solvent like ethyl acetate.

-

Filter the mixture to remove the tin salts, if necessary.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Summary and Comparison

| Protocol | Catalyst / Reagent | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |

| 1 | PtO₂ (Adams' Catalyst) | H₂ gas (40-60 psi) | Ethanol, Room Temp. | High selectivity, clean reaction, easy product isolation. | Requires specialized high-pressure hydrogenation equipment. |

| 2 | 5% Pt/C | Ammonium Formate | Methanol, Reflux | No high-pressure H₂ needed, rapid reaction. | Requires heating, potential for some catalyst poisoning. |

| 3 | SnCl₂·2H₂O | N/A (Redox) | Ethanol/HCl, RT to 60°C | Excellent chemoselectivity, no dehalogenation, no special equipment. | Stoichiometric amounts of tin salts are produced, requiring careful work-up and disposal. |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, particularly in catalytic methods, the catalyst may be poisoned. In such cases, adding a fresh portion of the catalyst can restart the reaction. Ensure the starting material is of high purity as impurities can inhibit catalysis.

-

Dehalogenation: If dehalogenation is observed (detectable by LC-MS), reduce the catalyst loading or switch to a less aggressive catalyst (e.g., from Pd/C to Pt/C or Raney Nickel).[3][4] In transfer hydrogenation, lowering the reaction temperature may also mitigate this side reaction. For highly sensitive substrates, the SnCl₂ method is the most reliable choice to avoid dehalogenation.

-

Ester Hydrolysis: This is generally not a significant issue under the neutral or mildly acidic conditions of these protocols. However, during the basic work-up of the SnCl₂ reduction, prolonged exposure or high temperatures should be avoided to prevent saponification of the ethyl ester.

Conclusion

The successful hydrogenation of ethyl 3-bromo-4-nitrobenzoate hinges on the careful selection of a protocol that prioritizes the preservation of the C-Br bond and the ester group. Catalytic hydrogenation with Platinum(IV) Oxide offers a clean and efficient route for laboratories equipped for pressure reactions. Catalytic Transfer Hydrogenation provides a more accessible and safer alternative, with Pt/C being a suitable catalyst to ensure selectivity. For ultimate reliability in preventing dehalogenation, the Stannous Chloride reduction method remains a highly effective, albeit less atom-economical, choice. Each protocol offers a robust pathway to the desired ethyl 3-bromo-4-aminobenzoate, a valuable intermediate for further synthetic elaboration.

References

- Gowda, D. C., & Mahesh, B. (2002). Catalytic transfer hydrogenation of aromatic nitro compounds by employing ammonium formate and 5% platinum on carbon. Indian Journal of Chemistry - Section B, 41B(7), 1515-1517.

- Cerveny, L., & Marhoul, A. (1999). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.

- Coleman, G. H., & Johnson, H. L. (1943). m-Chlorobenzaldehyde. Organic Syntheses, Coll. Vol. 2, p.133.

- Ram, S., & Ehrenkaufer, R. E. (1988). Catalytic transfer hydrogenation using ammonium formate. A review. Synthesis, 1988(2), 91-95.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC)

- Lennon, D., & Hamilton, N. G. (2007). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase.

- Reddy, P. G., & Baskaran, S. (2002). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.

- Wikipedia. (2024). Raney nickel.

- Cottet, F., & Schlosser, M. (2002). Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. European Journal of Organic Chemistry, 2002(18), 3023-3026.

- Zholobenko, V. L., & Gavrilov, V. Y. (2018). Hydrogenation of aromatic nitro compounds to amines on nickel and iron-containing catalysts. Rasayan Journal of Chemistry, 11(2), 643-652.

- Gowda, D. C. (2002). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.

- Ram, S., & Ehrenkaufer, R. E. (1984). Reductions with ammonium formate. Convenient and selective method for the conversion of aromatic nitro compounds to amines. Tetrahedron Letters, 25(32), 3415-3418.

- Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665.

- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

- Organic Chemistry Portal. (n.d.). Alkene to Alkane - Common Conditions.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Blum, J., & Amer, I. (2017). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry, 19(24), 5736-5741.

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 4. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 6. hidenanalytical.com [hidenanalytical.com]

- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 9. zenodo.org [zenodo.org]

- 10. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. researchgate.net [researchgate.net]

- 12. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Preventing hydrolysis of Ethyl 3-bromo-4-nitrobenzoate during workup

Topic: Preventing Hydrolysis of Ethyl 3-bromo-4-nitrobenzoate During Workup Ticket ID: #RXN-NO2-BR-001 Status: Resolved / Guide Available

Executive Summary

Ethyl 3-bromo-4-nitrobenzoate is not a standard ester; it is an activated electrophile . The presence of a nitro group (

Standard workup procedures (e.g., room temperature sodium bicarbonate washes) that work for simple benzoates will likely cause rapid saponification (hydrolysis) of this compound, reverting it to 3-bromo-4-nitrobenzoic acid. This guide provides a specialized, low-temperature, neutral-pH protocol to preserve the ester integrity.

Part 1: The Mechanism (Why is this happening?)

To prevent hydrolysis, one must understand the electronic forces at play. We quantify this using Hammett Substituent Constants (

-

Standard Benzoate: Baseline reactivity.

-

4-Nitro Group (

): Strong resonance and inductive withdrawal pulls electron density away from the carbonyl carbon. -

3-Bromo Group (

): Inductive withdrawal further destabilizes the ester.